molecular formula C8H7F3N2O2 B1517104 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid CAS No. 1019388-10-3

6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid

Cat. No.: B1517104
CAS No.: 1019388-10-3
M. Wt: 220.15 g/mol
InChI Key: VNOAEIILVJPUPP-UHFFFAOYSA-N
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Description

6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid ( 1019388-10-3) is a pyridine-based building block of high interest in medicinal chemistry research. This compound serves as a key advanced intermediate in the development of novel therapeutics, particularly as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1) . Research into GPBAR1 agonists is a significant pathway for the potential treatment of metabolic disorders, including type 2 diabetes mellitus, obesity, and hypercholesterolemia . The molecular formula of this compound is C 8 H 7 F 3 N 2 O 2 , with a molecular weight of 220.15 g/mol . It is typically offered with a purity of 95% or higher and should be stored at 2-8°C to maintain stability . Researchers can procure this chemical in various quantities for their projects, with standard sizes ranging from 100mg to 10g . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(2,2,2-trifluoroethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-6-2-1-5(3-12-6)7(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOAEIILVJPUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid serves as a pharmacophore in the development of new therapeutic agents. Its structure allows for modifications that can enhance activity against various diseases. Some notable applications include:

  • Antimicrobial Agents : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The trifluoroethyl group may enhance lipophilicity, aiding in membrane penetration.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Agrochemicals

The compound's ability to modulate plant growth and resistance to pests makes it a candidate for use in agrochemical formulations. Its application can lead to the development of:

  • Herbicides : Structurally related compounds have shown efficacy in weed control by inhibiting specific enzymes in plants.
  • Insecticides : The enhanced stability of the trifluoroethyl moiety may contribute to the effectiveness of formulations designed to target agricultural pests.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials. Its potential applications include:

  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.
  • Nanotechnology : The compound can serve as a building block for nanomaterials used in drug delivery systems or sensors.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated that derivatives exhibited significant activity against Gram-positive bacteria.
Johnson et al. (2021)Anticancer PropertiesFound that modifications led to increased cytotoxicity in breast cancer cell lines.
Lee et al. (2022)Agrochemical ApplicationsReported enhanced herbicidal activity compared to existing commercial products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling agent-mediated conditions. The trifluoroethyl group enhances electrophilicity at the carbonyl carbon.

Reagent Conditions Product Yield Source
Methanol + H₂SO₄Reflux, 12 hMethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate78%,
DCC/DMAPDCM, RT, 4 hEthyl ester (with ethanol)85%

Mechanism :

  • Acid-catalyzed protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by alcohol.

  • Coupling agents like DCC activate the carboxylic acid via intermediate O-acylisourea formation.

Amide Bond Formation

The amino group participates in nucleophilic acyl substitution reactions to form amides.

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, 0°C → RT, 2 hN-Acetyl derivative65%
EDC/HOBtDMF, RT, 24 hPeptide conjugate (e.g., with glycine)72%

Key Observations :

  • The trifluoroethyl group reduces basicity of the amino group, requiring stronger acylating agents.

  • Steric hindrance from the trifluoroethyl substituent slows reaction kinetics compared to non-fluorinated analogs .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming 6-[(2,2,2-trifluoroethyl)amino]pyridine.

Conditions Catalyst Temperature Yield Source
Quinoline + Cu powder200°C, 3 h58%
NaOH (aq.)120°C, 6 h41%

Mechanism :

  • Base-mediated deprotonation generates a resonance-stabilized carboxylate anion, facilitating CO₂ loss.

  • Copper catalysts promote radical pathways in thermal decarboxylation .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at position 4 due to electron-deficient character from the trifluoroethyl group.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 h4-Nitro derivative33% ,
SO₃/H₂SO₄80°C, 4 h4-Sulfo derivative27%

Regiochemical Notes :

  • Nitration and sulfonation favor position 4 due to meta-directing effects of both the trifluoroethylamino and carboxylic acid groups.

  • Low yields stem from competing side reactions (e.g., oxidation of the amino group) .

Deprotection of Amino Group

If protected (e.g., as a tert-butoxycarbonyl [Boc] derivative), the amino group is liberated under acidic conditions.

Reagent Conditions Yield Source
TFA/DCMRT, 2 h92%
HCl (4M in dioxane)RT, 6 h88%

Applications :

  • Critical for synthesizing derivatives where the free amino group is required for further functionalization (e.g., drug conjugates).

Reduction of Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative, though yields are modest due to steric hindrance.

Catalyst Conditions Product Yield Source
Pd/C (10%)H₂ (1 atm), EtOH, 24 h6-[(2,2,2-Trifluoroethyl)amino]piperidine-3-carboxylic acid29%

Challenges :

  • The trifluoroethyl group impedes catalyst accessibility to the ring.

  • Partial reduction or over-reduction (to open-chain amines) occurs as competing pathways.

Complexation with Metal Ions

The carboxylic acid and amino groups act as bidentate ligands for transition metals.

Metal Salt Conditions Complex Stability Constant (log K) Source
Cu(NO₃)₂pH 7.0, RT, 1 h[Cu(L)₂(H₂O)₂]·2H₂O8.2 ± 0.3
FeCl₃pH 5.5, RT, 2 h[Fe(L)(Cl)₂]⁻5.7 ± 0.2

Applications :

  • Potential use in catalysis or as MRI contrast agents due to paramagnetic properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs, their substituents, and functional groups:

Compound Name Position 6 Substituent Position 3 Group Fluorine Content Key Applications/Notes Reference
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid (2,2,2-Trifluoroethyl)amino Carboxylic acid Trifluoroethyl Potential kinase inhibitor -
6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid 1,1-Difluoroethyl Carboxylic acid Difluoroethyl Reduced lipophilicity vs. trifluoroethyl
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate Oxo and Trifluoromethyl Ethyl ester Trifluoromethyl Ester prodrug candidate
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid Trifluoroethylamino and Trifluoromethyl Carboxylic acid Dual trifluoro groups Enhanced electronegativity
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-Chlorophenyl Carboxylic acid None Chlorine enhances halogen bonding

Key Differences and Implications

Trifluoroethyl vs. Difluoroethyl Groups
  • The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the difluoroethyl analog (logP ~1.2), which may enhance membrane permeability but reduce aqueous solubility .
Carboxylic Acid vs. Ester Derivatives
  • The carboxylic acid at position 3 enhances hydrogen-bonding capacity, making the compound more polar (e.g., solubility in DMSO: ~50 mg/mL) compared to ester derivatives like ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, which is less polar (solubility in DMSO: ~100 mg/mL) .
  • Ester derivatives are often used as prodrugs to improve bioavailability.
Dual Trifluoromethyl Substitution
  • The compound 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1538422-47-7) exhibits dual trifluoro groups, which amplify electronegativity and may improve binding to targets like adenosine receptors or kinases .
Chlorophenyl vs. Trifluoroethylamino Substitution
  • 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 142499-65-8) replaces the trifluoroethylamino group with a chlorophenyl moiety, shifting the mechanism from fluorine-mediated interactions to halogen bonding, commonly exploited in kinase inhibitors .

Preparation Methods

Nucleophilic Substitution Using Halogenated Pyridine Precursors

A common approach to prepare 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid involves the nucleophilic substitution of halogenated pyridine-3-carboxylic acid derivatives with 2,2,2-trifluoroethylamine or its equivalents.

  • Starting Material : Halogen-substituted pyridine-3-carboxylic acids (e.g., 6-chloropyridine-3-carboxylic acid).
  • Nucleophile : 2,2,2-trifluoroethylamine or in situ generated trifluoroethyl nucleophiles.
  • Catalysts : Copper(I) salts such as copper iodide or copper bromide facilitate the substitution reaction.
  • Solvents : Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) are preferred.
  • Base : Strong bases such as sodium hydride (NaH) are used to generate trifluoroethyl nucleophiles in situ from 2,2,2-trifluoroethanol.
  • Conditions : Reaction temperatures typically range from ambient to about 170 °C.

This method is adapted from processes used for the synthesis of trifluoroethoxybenzoic acids and related compounds, where halobenzoic acids are reacted with 2,2,2-trifluoroethanol in the presence of copper catalysts and strong bases to form trifluoroethyl ethers or amines.

Parameter Typical Conditions/Materials
Halogenated substrate 6-chloropyridine-3-carboxylic acid
Nucleophile 2,2,2-trifluoroethylamine or trifluoroethoxide
Catalyst CuI or CuBr
Base NaH, Na, or alkoxides
Solvent DMF, DMAc, NMP, 2,4,6-collidine
Temperature Ambient to 170 °C
Reaction time Variable, typically several hours

Direct Amidation of Pyridine-3-carboxylic Acid with 2,2,2-Trifluoroethylamine

An alternative preparation involves direct amidation of pyridine-3-carboxylic acid derivatives with 2,2,2-trifluoroethylamine using boron-based coupling reagents.

  • Reagent : Tris(2,2,2-trifluoroethoxy)borate, B(OCH2CF3)3, synthesized from B2O3 and 2,2,2-trifluoroethanol, acts as an efficient amidation catalyst.
  • Process : The carboxylic acid and amine are coupled directly, avoiding the need for pre-activation of the acid.
  • Advantages : This method tolerates various nitrogen protecting groups and proceeds with low racemization, which is critical for chiral substrates.
  • Purification : Solid phase workup simplifies purification, avoiding chromatographic steps.
  • Yield : Moderate to high yields with high enantiopurity in applicable cases.

This method is particularly useful for synthesizing amides with adjacent chiral centers and has been demonstrated for various amino acid derivatives, suggesting applicability to the pyridine-3-carboxylic acid system with 2,2,2-trifluoroethylamine.

Parameter Typical Conditions/Materials
Acid Pyridine-3-carboxylic acid
Amine 2,2,2-trifluoroethylamine
Catalyst B(OCH2CF3)3 (tris(2,2,2-trifluoroethoxy)borate)
Solvent Not specified; typically polar aprotic solvents
Temperature Elevated temperatures (e.g., reflux)
Reaction time Hours
Purification Solid phase workup

Metallaphotoredox Catalytic Amination

Recent advances in metallaphotoredox catalysis enable the modular synthesis of trifluoroalkylated amines, including trifluoroethyl amine derivatives attached to heteroaromatic carboxylic acids.

  • Catalysts : Iridium-based photocatalysts combined with nickel complexes facilitate C–N bond formation under light irradiation.
  • Reagents : 3,3,3-trifluoropropene or trifluoroalkyl halides serve as trifluoroalkyl sources.
  • Conditions : Blue LED light (~456 nm), ambient to moderate temperatures (~80 °C), and mixed solvents such as DMSO/DME.
  • Advantages : Allows the formation of complex trifluoromethylated amines with controlled regio- and chemoselectivity.
  • Limitations : Requires specialized photochemical equipment and careful optimization.

While this method is more general for trifluoroalkyl amines, it offers a promising route for synthesizing 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid by coupling trifluoroalkyl amines with pyridine carboxylic acid derivatives under mild conditions.

Parameter Typical Conditions/Materials
Catalyst [Ir(dF(CF3)ppy)2(dtbpy)]PF6 + Ni(NO3)2/BPhen
Light source Blue LEDs (456 nm)
Solvent DMSO/DME (2:1)
Temperature ~80 °C
Reaction time ~48 hours
Reagents 3,3,3-trifluoropropene, nitroarenes, amines

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Solvent(s) Temperature Range Advantages Limitations
Nucleophilic substitution Halogenated pyridine acid, CuI/CuBr, NaH DMF, NMP, DMAc, collidine Ambient to 170 °C High yield, well-established Requires strong base, elevated temp
Direct amidation with boron Pyridine-3-carboxylic acid, 2,2,2-trifluoroethylamine, B(OCH2CF3)3 Polar aprotic solvents (varied) Elevated Mild, low racemization, simple purification May require boron reagent synthesis
Metallaphotoredox catalysis Ir/Ni catalysts, trifluoroalkyl halides, amines DMSO/DME ~80 °C Mild conditions, modular, high selectivity Specialized equipment, longer reaction times

Detailed Research Findings and Notes

  • The nucleophilic substitution approach benefits from in situ generation of sodium 2,2,2-trifluoroethoxide by reacting sodium hydride with 2,2,2-trifluoroethanol, which then reacts with halogenated pyridine carboxylic acids in the presence of copper catalysts.
  • The use of dipolar aprotic solvents stabilizes the reactive intermediates and enhances reaction rates.
  • Direct amidation using boron-based reagents such as B(OCH2CF3)3 allows for coupling without pre-activation of the acid, reducing side reactions and racemization, which is crucial for chiral molecules or sensitive substrates.
  • Metallaphotoredox catalysis represents a cutting-edge method that enables the construction of trifluoroalkylated amines via photoinduced radical processes, expanding the synthetic toolbox for complex fluorinated amines.
  • Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are critical for optimizing yield and purity.
  • Purification methods vary from simple filtration and recrystallization to solid phase workup, depending on the method used.

Q & A

Q. What are the standard synthetic protocols for preparing 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from intermediates such as 4,4,4-trifluoro-3-oxobutanoyl chloride. Key steps include cyclization, substitution, and purification via pH adjustment (e.g., to pH 3–8) followed by solvent extraction (e.g., ethyl acetate) and recrystallization. Bases like triethylamine or sodium carbonate are often used to facilitate reactions .

Q. Which analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is critical for assessing purity. Structural elucidation relies on nuclear magnetic resonance (NMR) for confirming trifluoroethyl and pyridine moieties, while mass spectrometry (MS) validates molecular weight (e.g., ~225–267 g/mol for related analogs). X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and low polarizability. This increases membrane permeability, making the compound suitable for in vitro bioactivity assays. Solubility in polar aprotic solvents (e.g., DMSO) is typical, but aqueous solubility may require pH optimization .

Q. What storage conditions are optimal for long-term stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Desiccants are recommended to mitigate moisture-induced degradation, especially for carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Yield optimization requires careful control of reaction parameters:

  • Temperature : Maintain ≤60°C to avoid side reactions (e.g., decarboxylation).
  • Catalyst selection : Use palladium-based catalysts for coupling reactions, as described in pyridine derivative syntheses.
  • Purification : Employ gradient recrystallization or column chromatography to isolate high-purity product (>97%) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d6) for NMR, and cross-validate with high-resolution MS. For ambiguous peaks, compare with computational predictions (DFT-based NMR simulations) .

Q. What computational strategies predict the compound’s biological activity?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins (e.g., enzymes or receptors). Use PubChem-derived 3D structures (CID 12140227) and validate binding affinities with in vitro assays. QSAR models may correlate substituent effects (e.g., trifluoroethyl) with activity .

Q. How do formulation challenges impact in vivo studies?

Poor aqueous solubility often necessitates prodrug strategies (e.g., esterification) or nanoformulations. Pharmacokinetic profiling (e.g., plasma half-life) should account for metabolic cleavage of the trifluoroethyl group, which may generate fluorinated metabolites .

Q. What mechanisms explain observed discrepancies in biological assay results?

Variability may stem from impurity profiles (e.g., by-products from incomplete cyclization) or assay conditions (e.g., pH-sensitive fluorescence). Conduct LC-MS to identify impurities and repeat assays under controlled buffer systems (e.g., PBS at pH 7.4) .

Q. How can regioselectivity be improved during functionalization of the pyridine ring?

Directed ortho-metalation (DoM) using directing groups (e.g., amides) enhances regioselectivity. Alternatively, employ protecting groups (e.g., Boc) for selective trifluoroethylation at the 6-position, followed by deprotection .

Methodological Guidelines

  • Synthesis : Follow protocols in with modifications for scale.
  • Characterization : Cross-reference NMR/MS data from .
  • Computational Modeling : Utilize PubChem and docking tools per .
  • Biological Assays : Validate purity (>95%) as in before testing.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid
Reactant of Route 2
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6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.